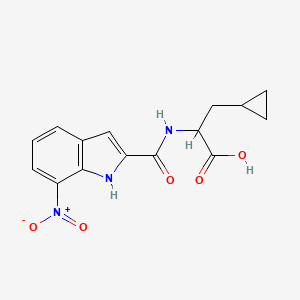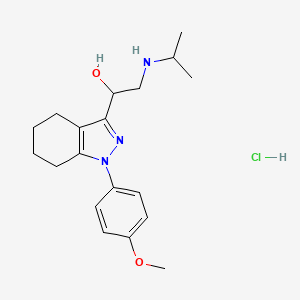
1H-Indazole-3-methanol, 4,5,6,7-tetrahydro-alpha-((isopropylamino)methyl)-1-(p-methoxyphenyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Isopropylamino)-1-(1-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-3-yl)ethanol hydrochloride is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the isopropylamino group and the methoxyphenyl group in the structure suggests that this compound may exhibit unique pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylamino)-1-(1-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-3-yl)ethanol hydrochloride typically involves multiple steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Isopropylamino Group: The isopropylamino group can be introduced through nucleophilic substitution reactions using isopropylamine.
Formation of the Hydrochloride Salt: The final compound can be converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isopropylamino group, leading to the formation of corresponding oxides or hydroxylamines.
Reduction: Reduction reactions may target the indazole core or the methoxyphenyl group, potentially leading to the formation of reduced derivatives.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, alkylating agents, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylamines, while reduction may yield reduced indazole derivatives.
Aplicaciones Científicas De Investigación
2-(Isopropylamino)-1-(1-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-3-yl)ethanol hydrochloride may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential probe for studying biological processes involving indazole derivatives.
Medicine: As a candidate for drug development, particularly for conditions where indazole derivatives have shown efficacy.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(Isopropylamino)-1-(1-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-3-yl)ethanol hydrochloride would depend on its specific molecular targets and pathways. Indazole derivatives are known to interact with various enzymes, receptors, and ion channels, leading to diverse biological effects. The presence of the isopropylamino and methoxyphenyl groups may influence the compound’s binding affinity and selectivity for these targets.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole: Lacks the isopropylamino group.
2-(Amino)-1-(1-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-3-yl)ethanol: Lacks the isopropyl group.
2-(Isopropylamino)-1-(1-phenyl)-4,5,6,7-tetrahydro-1H-indazole: Lacks the methoxy group.
Uniqueness
The uniqueness of 2-(Isopropylamino)-1-(1-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-3-yl)ethanol hydrochloride lies in its specific combination of functional groups, which may confer distinct pharmacological properties compared to similar compounds. The presence of the isopropylamino group may enhance its binding affinity to certain targets, while the methoxyphenyl group may influence its metabolic stability and bioavailability.
Propiedades
Número CAS |
21444-48-4 |
|---|---|
Fórmula molecular |
C19H28ClN3O2 |
Peso molecular |
365.9 g/mol |
Nombre IUPAC |
1-[1-(4-methoxyphenyl)-4,5,6,7-tetrahydroindazol-3-yl]-2-(propan-2-ylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C19H27N3O2.ClH/c1-13(2)20-12-18(23)19-16-6-4-5-7-17(16)22(21-19)14-8-10-15(24-3)11-9-14;/h8-11,13,18,20,23H,4-7,12H2,1-3H3;1H |
Clave InChI |
GHXGLHKKAPMDIW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCC(C1=NN(C2=C1CCCC2)C3=CC=C(C=C3)OC)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Nitro-1H-benzo[d]imidazol-6-ol](/img/structure/B12825201.png)
![3-(Hydrazinylmethyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12825204.png)
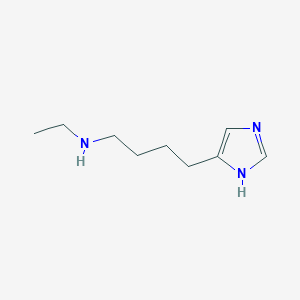
![2-[11,19-Bis(carboxymethyl)-3,11,19,25,26,27-hexazatetracyclo[19.3.1.15,9.113,17]heptacosa-1(25),5(27),6,8,13,15,17(26),21,23-nonaen-3-yl]acetic acid](/img/structure/B12825224.png)
![Cyclopenta[d]imidazole-2,4(1H,3H)-dithione](/img/structure/B12825225.png)
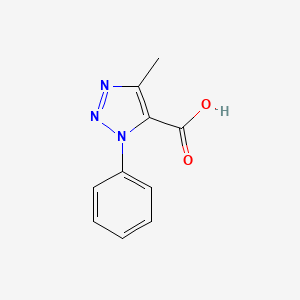
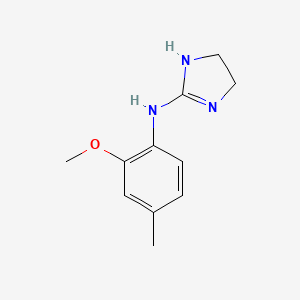
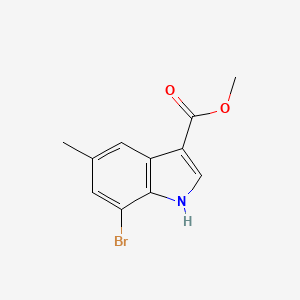
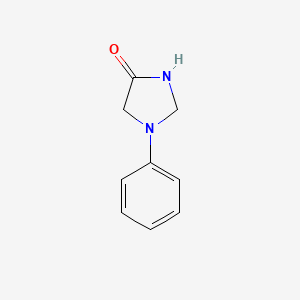

![cadmium(2+);hydron;4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B12825276.png)
